N-benzoyl-N'-(4-tritylphenyl)thiourea
Description
N-Benzoyl-N'-(4-tritylphenyl)thiourea is a thiourea derivative characterized by a benzoyl group attached to one nitrogen atom and a 4-tritylphenyl (triphenylmethyl-substituted phenyl) group on the adjacent nitrogen. Thiourea derivatives are renowned for their diverse biological and chemical applications, including anticancer, antimicrobial, and metal-ion chelation properties . The trityl group introduces significant steric bulk and hydrophobicity, distinguishing this compound from simpler aryl-substituted analogs.
Properties
IUPAC Name |
N-[(4-tritylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N2OS/c36-31(25-13-5-1-6-14-25)35-32(37)34-30-23-21-29(22-24-30)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H,(H2,34,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHOFYPQGBYKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzoyl-N’-(4-tritylphenyl)thiourea typically involves the reaction of benzoyl chloride with 4-tritylaniline in the presence of ammonium thiocyanate. The reaction is carried out in acetone under reflux conditions . The general reaction scheme is as follows:
Reactants: Benzoyl chloride, 4-tritylaniline, ammonium thiocyanate.
Solvent: Acetone.
Conditions: Reflux.
The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the desired thiourea derivative .
Chemical Reactions Analysis
N-benzoyl-N’-(4-tritylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Scientific Research Applications
N-benzoyl-N’-(4-tritylphenyl)thiourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(4-tritylphenyl)thiourea involves its interaction with specific molecular targets. For example, in its role as an antibacterial agent, it is believed to inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes . In cancer research, it may inhibit enzymes involved in cell division, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, CN) enhance hydrogen bonding and electrochemical reactivity, as seen in cyclic voltammetry studies of 4-cyanophenyl derivatives .
- Steric Effects : Bulkier substituents like trityl may reduce intermolecular hydrogen bonding but improve selectivity for hydrophobic targets. Methyl groups on pyridinyl rings stabilize trans-cis conformers via intramolecular hydrogen bonds .
- Biological Activity : Chlorophenyl and pyridinyl derivatives show anticancer activity via EGFR inhibition , while phenylthioureas exhibit central nervous system depressant effects .
Crystallographic and Computational Insights
- Hydrogen Bonding : Intramolecular C=O···H-N bonds are common in arylthioureas, stabilizing planar conformations. The trityl group may disrupt intermolecular hydrogen bonds, as observed in N-benzoyl-N'-(3-pyridyl)thiourea, where steric effects limit S···H interactions .
- Conformational Stability : Methyl-substituted pyridinyl thioureas favor trans-cis conformers due to intramolecular hydrogen bonds, with total energies 5–10 kcal/mol lower than cis-trans forms . Trityl-substituted analogs likely exhibit similar trends but with reduced solubility.
Biological Activity
N-benzoyl-N'-(4-tritylphenyl)thiourea (BTPT) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of BTPT, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
BTPT can be described by its chemical formula, which features a benzoyl group and a trityl-substituted phenyl group. The thiourea moiety is significant for its biological interactions.
- Chemical Formula : C22H21N2OS
- Molecular Weight : 365.48 g/mol
- Melting Point : 150-152 °C
The biological activity of BTPT is primarily attributed to its ability to interact with various biological targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes.
Antimicrobial Activity
Research indicates that BTPT exhibits antimicrobial properties against various bacterial strains. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Bacillus subtilis | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 12 | 100 |
Case Studies
-
Antibacterial Activity
A study conducted by demonstrated that BTPT showed significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The compound was tested at various concentrations, with notable inhibition observed at 100 µg/mL. -
Anti-inflammatory Effects
In a separate investigation, BTPT was evaluated for its anti-inflammatory properties using an animal model. The results indicated a reduction in paw edema, suggesting potential use in treating inflammatory conditions. -
Enzymatic Inhibition
BTPT has also been studied for its effects on specific enzymes. It was found to inhibit the activity of certain proteases, which are crucial for bacterial survival and replication.
Comparative Analysis with Similar Compounds
To better understand the unique properties of BTPT, a comparison with related thiourea derivatives was performed. This comparison highlights the differences in biological activities based on structural variations.
| Compound | Antibacterial Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Cell wall synthesis inhibition |
| N-benzoyl-N'-(4-chlorobenzamido)thiourea | High | Membrane disruption |
| N-benzoyl-N'-(3,4-dimethoxyphenethyl)thiourea | Low | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
